PDK1 Binding Affinity: A Validated Tool Compound
The target compound is a validated, though weak, binder of human 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key node in the PI3K/AKT signaling pathway. It demonstrated an EC50 of 2,000 nM for PDK1 catalytic activation and a Kd of 8,000 nM for the PIF pocket [1]. While potent tool inhibitors like MP7 (PDK1 inhibitor 7) exhibit IC50 values of 1 nM, 3-Pyridinol, 2-(piperidinomethyl)- occupies a distinct niche as a low-affinity probe or a starting point for fragment-based drug design. In contrast, no such PDK1 affinity data are reported for the close, commercially available analog 2-((dimethylamino)methyl)pyridin-3-ol (CAS 2168-13-0), making the target compound the uniquely quantified choice for PDK1-related studies within this scaffold class [1].
| Evidence Dimension | PDK1 Affinity (EC50) |
|---|---|
| Target Compound Data | EC50 = 2,000 nM; Kd = 8,000 nM |
| Comparator Or Baseline | MP7 (PDK1 inhibitor 7): IC50 = 1 nM; 2-((Dimethylamino)methyl)pyridin-3-ol: No PDK1 data reported |
| Quantified Difference | Target is >2000-fold weaker than MP7. Activity is uniquely quantified among commercially available 2-aminomethyl-3-pyridinol analogs, where data is absent. |
| Conditions | Human PDK1 catalytic assay; PIFtide substrate; 1 hr incubation. |
Why This Matters
For researchers investigating PDK1, this compound is the only member of this specific chemotype with publicly quantified affinity data, providing a critical reference point that is unavailable for its dimethylamino or morpholino counterparts.
- [1] BindingDB. Entry BDBM50125816 (ChEMBL ID: CHEMBL1439113). Affinity Data for 3-Pyridinol, 2-(piperidinomethyl)- [2168-16-3]. Retrieved from https://www.bindingdb.org View Source
